molecular formula C11H13NO3 B12959361 Methyl (s)-4-aminochromane-6-carboxylate hydrochloride

Methyl (s)-4-aminochromane-6-carboxylate hydrochloride

Cat. No.: B12959361
M. Wt: 207.23 g/mol
InChI Key: IOBRXIWDOUNCAF-VIFPVBQESA-N
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Description

Methyl (s)-4-aminochromane-6-carboxylate hydrochloride is a chemical compound that belongs to the class of chromane derivatives Chromanes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-4-aminochromane-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with an appropriate ester, followed by cyclization and subsequent amination. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-4-aminochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

Methyl (s)-4-aminochromane-6-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (s)-4-aminochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (s)-4-aminochromane-6-carboxylate hydrochloride include other chromane derivatives, such as:

  • 4-Hydroxychromane-6-carboxylate
  • 4-Methylchromane-6-carboxylate
  • 4-Aminochromane-6-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and stereochemistry, which can significantly influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl (4S)-4-amino-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3/t9-/m0/s1

InChI Key

IOBRXIWDOUNCAF-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)OCC[C@@H]2N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCC2N

Origin of Product

United States

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